molecular formula C5H10N2O2 B098610 (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid CAS No. 16257-83-3

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid

Cat. No. B098610
CAS RN: 16257-83-3
M. Wt: 130.15 g/mol
InChI Key: SHINASQYHDCLEU-IMJSIDKUSA-N
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Description

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid, also known as (2S,4S)-2-aminopyrrolidine-4-carboxylic acid or (2S,4S)-APCA, is an organic compound with a molecular formula of C5H10N2O2. It is a chiral secondary amine, containing both an amine and a carboxylic acid functional group. It is a white, crystalline solid that is soluble in water and organic solvents. It is used in various scientific and industrial applications, including pharmaceuticals, agrochemicals, and food additives.

Scientific Research Applications

Glioma Imaging

“(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid” has been used in the synthesis of a tracer known as (2S,4S)4– [18F]FPArg, which is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors . This tracer has shown high uptake in tumors and slow clearance, but it is rapidly cleared in normal brain tissue . It has been found to penetrate the blood-brain barrier and image gliomas with high contrast .

Synthesis of Perfluoro-tert-butyl 4-hydroxyproline

“(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid” has been used in the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline . The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .

Synthesis of Diterpene Alkaloids

“(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid” has been used in the synthesis of various diterpene alkaloids, which are complex natural products with significant physiological activities . These alkaloids are distributed in the Ranunculaceae family and show significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .

Optimization of Precursor Synthesis Conditions

The compound has been used in the optimization of precursor synthesis conditions of (2S,4S)4– [18F]FPArg . A simple synthetic method for the radiolabeled precursor of (2S,4S)4– [18F]FPArg in stable yield was obtained by adjusting the sequence of the synthetic steps .

Biodistribution Experiments

“(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid” has been used in biodistribution experiments . These experiments confirmed that (2S,4S)4– [18F]FPArg could be cleared out quickly in a wild type mouse .

Cell Uptake Experiments

The compound has been used in cell uptake experiments . These experiments showed that the tumor had high uptake of (2S,4S)4– [18F]FPArg and the clearance was slow .

properties

IUPAC Name

(2S,4S)-4-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINASQYHDCLEU-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid

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